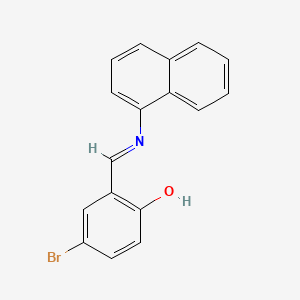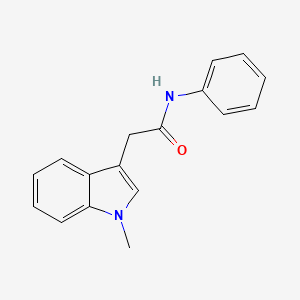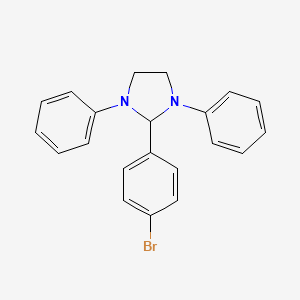![molecular formula C20H10Cl2I2N2O2 B11559361 2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4,6-diiodophenol](/img/structure/B11559361.png)
2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4,6-diiodophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4,6-diiodophenol is a complex organic compound characterized by its unique structure, which includes dichlorophenyl, benzoxazole, and diiodophenol groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4,6-diiodophenol typically involves multiple steps, including the formation of the benzoxazole ring, the introduction of the dichlorophenyl group, and the iodination of the phenol ring. Common reagents used in these reactions include dichlorobenzene, benzoxazole precursors, and iodine sources. Reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4,6-diiodophenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives or other reduced forms.
Substitution: Halogen substitution reactions can occur, leading to the replacement of iodine atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.
Aplicaciones Científicas De Investigación
2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4,6-diiodophenol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and disease treatment.
Industry: Utilized in the production of specialty chemicals, dyes, and other industrial products.
Mecanismo De Acción
The mechanism of action of 2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4,6-diiodophenol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4,6-diiodophenol include other benzoxazole derivatives and halogenated phenols. These compounds share structural similarities but may differ in their chemical properties and biological activities.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its dichlorophenyl and diiodophenol moieties contribute to its unique properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C20H10Cl2I2N2O2 |
|---|---|
Peso molecular |
635.0 g/mol |
Nombre IUPAC |
2-[[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]iminomethyl]-4,6-diiodophenol |
InChI |
InChI=1S/C20H10Cl2I2N2O2/c21-14-3-1-10(6-15(14)22)20-26-17-8-13(2-4-18(17)28-20)25-9-11-5-12(23)7-16(24)19(11)27/h1-9,27H |
Clave InChI |
ZHHAAYTUJBWLCG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C2=NC3=C(O2)C=CC(=C3)N=CC4=C(C(=CC(=C4)I)I)O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]decane-1-sulfonohydrazide](/img/structure/B11559278.png)
![2-(4-Iodophenoxy)-N'-[(E)-[2-(prop-2-EN-1-yloxy)naphthalen-1-YL]methylidene]acetohydrazide](/img/structure/B11559279.png)
![butyl 4-{[(E)-{4-[(4-fluorobenzyl)oxy]phenyl}methylidene]amino}benzoate](/img/structure/B11559285.png)
![4-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]-2-ethoxyphenyl 4-bromobenzoate](/img/structure/B11559293.png)
![O-{3-[(4-bromophenyl)carbamoyl]phenyl} piperidine-1-carbothioate](/img/structure/B11559296.png)
![2-(2H-benzotriazol-2-yl)-4-methylphenyl 2-methyl-5-[(4-nitrophenyl)carbamoyl]benzenesulfonate](/img/structure/B11559298.png)
![2-(3,4-dimethylphenoxy)-N'-[(E)-(4-hydroxy-3-methoxy-2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11559305.png)

![2-({5'-Acetyl-3'-cyano-6'-methyl-1',4'-dihydro-[3,4'-bipyridin]-2'-YL}sulfanyl)-N-(1,3-benzothiazol-2-YL)acetamide](/img/structure/B11559318.png)


![Bis[5-methyl-2-(propan-2-yl)phenyl] butane-1,4-diylbiscarbamate](/img/structure/B11559336.png)
![4-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-N-(2-bromophenyl)-4-oxobutanamide](/img/structure/B11559344.png)
![1-[(E)-{[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]naphthalen-2-ol](/img/structure/B11559357.png)
